

Quantum Chemical Analysis of 3-Amino-4-nitropyridine 1-oxide: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-4-nitropyridine 1-oxide

Cat. No.: B189874

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Disclaimer: As of late 2025, specific quantum chemical computational studies for **3-Amino-4-nitropyridine 1-oxide** are not available in the published scientific literature. This guide, therefore, presents a detailed analysis of a closely related and structurally similar molecule: 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO). The methodologies and findings discussed herein serve as a robust reference for researchers, scientists, and drug development professionals interested in the computational analysis of aminonitropyridine N-oxides.

Introduction

Aminonitropyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest due to their potential applications in medicinal chemistry and materials science. Their unique electronic structure, arising from the interplay of electron-donating amino groups, electron-withdrawing nitro groups, and the N-oxide functionality, imparts them with notable properties. Quantum chemical calculations are indispensable for elucidating the molecular structure, electronic properties, and reactivity of these compounds at the atomic level.

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), a heat-resistant explosive material. The computational protocols and data presented are representative of the analyses that would be applied to **3-Amino-4-nitropyridine 1-oxide**.

Computational Methodologies

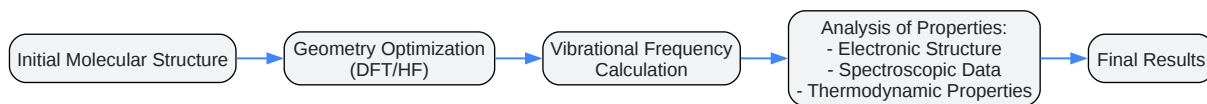
The quantum chemical calculations for ANPyO have been performed using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for medium to large-sized molecules.

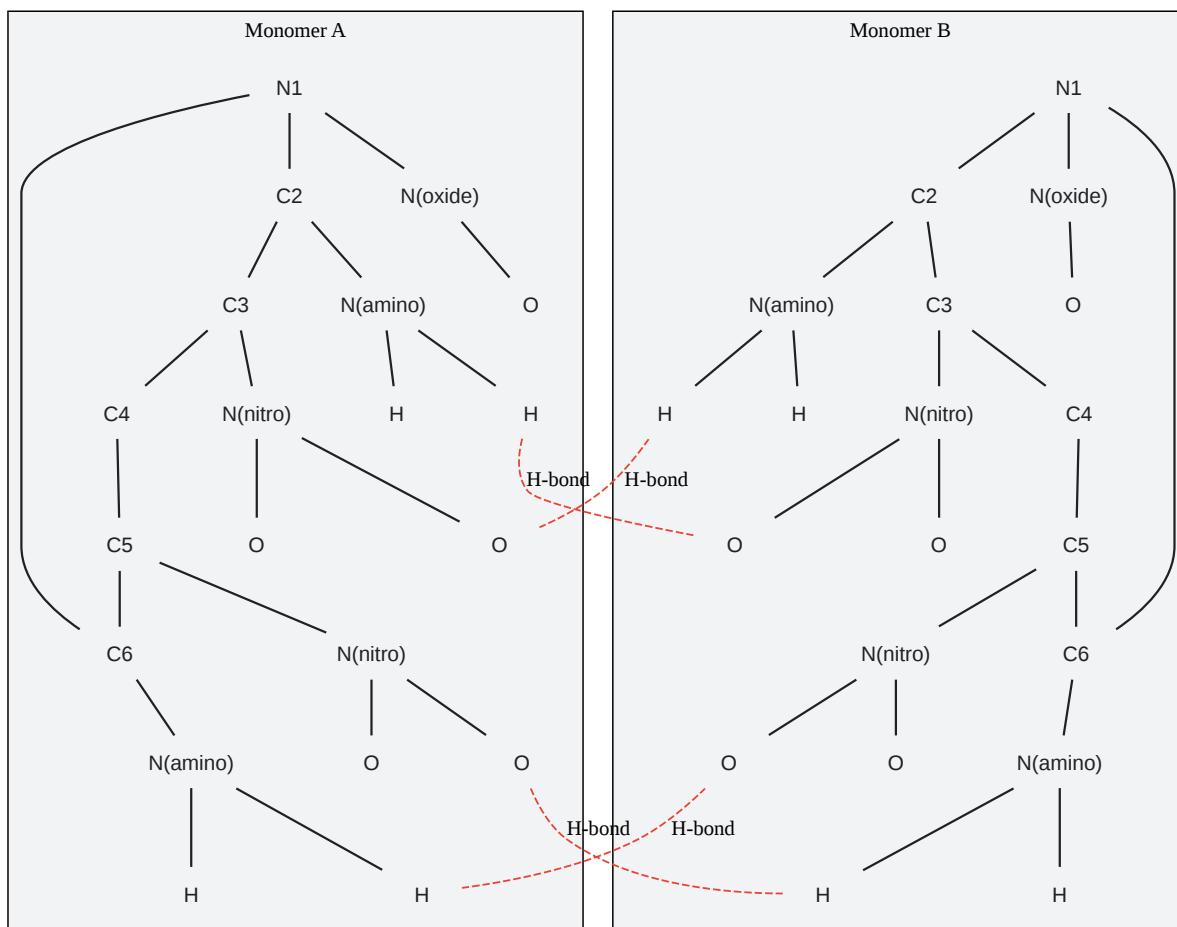
Software and Theoretical Levels

The primary software package utilized for these calculations is Gaussian 03. The calculations on the monomer and dimer of ANPyO were conducted using both the DFT-B3LYP and Hartree-Fock (HF) methods.^[1] To ensure a high degree of accuracy, sophisticated basis sets such as 6-311G, 6-311++G, and cc-pVDZ were employed.^[1] For the analysis of the charged forms of ANPyO, the UB3LYP functional with the 6-31++G(d,p) basis set was used within the Spartan '06 package.^[2]

Geometry Optimization and Vibrational Analysis

The initial step in the computational workflow involves the full optimization of the molecular geometry to find the lowest energy conformation (a stable structure). This is followed by vibrational frequency calculations to confirm that the optimized structure corresponds to a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies.^{[1][2]}





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References

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